REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH2:6].[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH3:11]>C(O)(C)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
891 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
755 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated at a reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with two liters of 2N sodium carbonate
|
Type
|
CUSTOM
|
Details
|
a supernatent oil is separated
|
Type
|
DISTILLATION
|
Details
|
distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the 104°-8° C./20 mmHg fraction being collected
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCNCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |